molecular formula C10H17NO B13323887 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13323887
M. Wt: 167.25 g/mol
InChI Key: IBXFQFOBRXQAJA-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclobutyl group attached to a pyrrolidine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like sodium chloride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the combination of the cyclobutyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-cyclobutyl-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H17NO/c12-10(8-3-1-4-8)7-9-5-2-6-11-9/h8-9,11H,1-7H2

InChI Key

IBXFQFOBRXQAJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CC2CCCN2

Origin of Product

United States

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